molecular formula C14H19BrClN2O9P B13818549 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt

5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt

Cat. No.: B13818549
M. Wt: 505.64 g/mol
InChI Key: HIFQQHVVHCJEPZ-STHBLVJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted indole compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt involves its conversion by phosphatidylinositol phosphate kinases into a colored or fluorescent product. This conversion allows for the detection and quantification of kinase activity. The molecular targets include various phosphatidylinositol phosphate kinases, and the pathways involved are related to phosphoinositide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-3-indolyl-myo-inositol 1-phosphate ammonium salt is unique due to its specific application in detecting phosphatidylinositol phosphate kinases, which are crucial in various cellular processes. Its ability to produce a distinct color change or fluorescence upon enzymatic conversion makes it a valuable tool in biochemical research .

Properties

Molecular Formula

C14H19BrClN2O9P

Molecular Weight

505.64 g/mol

IUPAC Name

azane;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1

InChI Key

HIFQQHVVHCJEPZ-STHBLVJOSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.